molecular formula C16H14O3 B12718331 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal CAS No. 96550-69-5

3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal

Cat. No.: B12718331
CAS No.: 96550-69-5
M. Wt: 254.28 g/mol
InChI Key: GAUFJIQFNDPJHQ-AATRIKPKSA-N
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Description

3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal is an organic compound that features a naphthalene ring substituted with an acetyloxy group and a propenal side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal typically involves multi-step organic reactions. One common method includes the acetylation of 4-methyl-2-naphthol to introduce the acetyloxy group, followed by the formation of the propenal side chain through an aldol condensation reaction. The reaction conditions often require the use of catalysts such as pyridine and bases like sodium hydroxide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the propenal side chain can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Acetyloxy)-2-naphthalenyl)-2-propenal: Similar structure but lacks the methyl group.

    3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-butenal: Similar structure with a butenal side chain instead of propenal.

    3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propanol: Similar structure with a propanol side chain instead of propenal.

Uniqueness

The uniqueness of 3-(1-(Acetyloxy)-4-methyl-2-naphthalenyl)-2-propenal lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. The presence of both the acetyloxy group and the propenal side chain allows for a wide range of chemical modifications and biological interactions.

Properties

CAS No.

96550-69-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

[4-methyl-2-[(E)-3-oxoprop-1-enyl]naphthalen-1-yl] acetate

InChI

InChI=1S/C16H14O3/c1-11-10-13(6-5-9-17)16(19-12(2)18)15-8-4-3-7-14(11)15/h3-10H,1-2H3/b6-5+

InChI Key

GAUFJIQFNDPJHQ-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)/C=C/C=O

Canonical SMILES

CC1=CC(=C(C2=CC=CC=C12)OC(=O)C)C=CC=O

Origin of Product

United States

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